3-(Hydroxymethyl)-4-iodobenzoic acid
Description
Properties
Molecular Formula |
C8H7IO3 |
|---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) |
InChI Key |
WZGHOHSNULPXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the hydroxymethyl group. One common method is the iodination of 4-methylbenzoic acid using iodine and an oxidizing agent, such as hydrogen peroxide, to yield 4-iodobenzoic acid. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-4-iodobenzoic acid.
Reduction: 3-(Hydroxymethyl)-4-hydroxybenzoic acid.
Substitution: 3-(Hydroxymethyl)-4-hydroxybenzoic acid.
Scientific Research Applications
3-(Hydroxymethyl)-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-(hydroxymethyl)-4-iodobenzoic acid with key iodinated benzoic acid derivatives:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound improves aqueous solubility compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, which are more lipophilic.
- Acidity : The hydroxyl group in IHB increases acidity (pKa ~2.5–3.5), whereas the hydroxymethyl group has a weaker acidifying effect, making the target compound less acidic.
- Bioactivity: Iodine at the 4-position enhances antimicrobial activity in acylhydrazone derivatives compared to non-iodinated analogs.
Physicochemical Properties
- Thermal Stability : Iodinated benzoic acids like 4-iodobenzoic acid exhibit negative thermal expansion due to anisotropic crystal packing. The hydroxymethyl group may alter this behavior by introducing hydrogen bonding.
- Reactivity : Iodo derivatives are prone to dehalogenation under basic or nucleophilic conditions, as seen in Pd-catalyzed reactions. This limits their utility in metal-mediated syntheses.
Biological Activity
3-(Hydroxymethyl)-4-iodobenzoic acid is an aromatic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and implications for pharmaceutical research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHIO
- Molecular Weight : Approximately 264.02 g/mol
- Functional Groups : Hydroxymethyl group (-CHOH) and an iodine atom at the 4-position of the benzoic acid structure.
The presence of iodine enhances the compound's reactivity, which is crucial for its biological interactions. The hydroxymethyl group facilitates hydrogen bonding, while the iodine atom may engage in halogen bonding, contributing to its biological efficacy.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against resistant bacterial strains. Research indicates that derivatives of iodobenzoic acids exhibit notable antibacterial effects. For instance, acylhydrazones synthesized from iodobenzoic acids have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing activity equal to or greater than commercial antibiotics .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. The synthesis of novel compounds from iodobenzoic acid derivatives has been explored for their cytotoxic effects against various cancer cell lines. The introduction of iodine into the structure has been associated with enhanced bioactivity, making these derivatives promising candidates for further development in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Starting Materials : Utilizing hydrazides derived from iodobenzoic acids.
- Condensation Reaction : Reacting hydrazides with aldehydes to form acylhydrazones.
- Characterization : Confirming structures using techniques such as IR spectroscopy, NMR, and X-ray diffraction.
These methods can be optimized for higher yields and purity through modern techniques like continuous flow reactors and chromatography .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with its analogs:
| Compound | Unique Features |
|---|---|
| This compound | Higher reactivity due to iodine; potential for stronger molecular interactions |
| 3-(Hydroxymethyl)-4-bromobenzoic acid | Lower reactivity compared to iodinated analog; less polarizable |
| 3-(Hydroxymethyl)-4-chlorobenzoic acid | Generally less reactive; retains some biological activity |
| 3-(Hydroxymethyl)-4-fluorobenzoic acid | Lower reactivity due to fluorine's electronegativity |
The presence of iodine not only enhances reactivity but also increases the potential for stronger interactions with biological targets, making it particularly valuable in pharmaceutical applications.
Case Studies and Research Findings
- Antibacterial Activity : In a study involving various acylhydrazones derived from iodobenzoic acids, several compounds showed significant antibacterial effects against MRSA strains, indicating that structural modifications can lead to enhanced bioactivity .
- Cytotoxicity Testing : Compounds derived from this compound were tested on normal cell lines, revealing low toxicity levels while maintaining high antibacterial efficacy, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
